![molecular formula C17H19N7O B2896559 1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide CAS No. 1448122-58-4](/img/structure/B2896559.png)
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide
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Overview
Description
Triazolo[4,5-d]pyrimidine derivatives have been studied for their anti-gastric cancer effects . They are a class of compounds that have shown promise in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of these compounds often involves a multi-step process . For example, one study described a three-step reaction sequence involving five reactive centers (amide, amine, carbonyl, azide, and alkyne) for the synthesis of alicyclic derivatives .Molecular Structure Analysis
The stereochemistry and relative configurations of the synthesized compounds can be determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The reaction of these compounds with sodium hydroxide in dimethyl sulfoxide (DMSO) can result in aryl migration, followed by oxidative decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by various factors, including the specific substituents present in the molecule .Scientific Research Applications
LSD1 Inhibition
This compound has been identified as a potential template for designing new inhibitors of LSD1 (lysine-specific demethylase 1), which is an enzyme that plays a role in epigenetic regulation. Docking studies suggest that the interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved inhibitory activity .
c-Met Inhibition
The compound’s structure is inspired by two c-Met inhibitors, PF-04217903 and JNJ-38877605. It has been designed and synthesized as a novel c-Met inhibitor, targeting the c-Met receptor tyrosine kinase which is known to be a “druggable” target with promising early phase clinical results .
Antiproliferative Activities
A novel heterocyclic ring system related to this compound has been investigated for antiproliferative activities against five human cancer cell lines of gynecological origin, indicating potential applications in cancer treatment .
Anti-gastric Cancer Effect Prediction
Quantitative structure–activity relationship (QSAR) studies have been performed to predict the anti-gastric cancer effects of derivatives of this compound, suggesting its role in drug discovery for gastric cancer treatment .
Peptide Coupling Reagent
The compound is related to benzotriazolic additives commonly used as coupling reagents for amino acids and peptides, indicating its potential use in peptide synthesis to minimize epimerization .
EGFR Inhibition
Derivatives of this compound have shown promising inhibitory activity against EGFR (epidermal growth factor receptor) tyrosine kinase proteins, with potential applications as anticancer medicines against MCF-7 and A-549 cancer cells .
Antimicrobial Activity
Functionalized derivatives containing this compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, indicating its potential use in developing new antimicrobial agents .
Synthesis of Fused Heterocycles
The compound’s derivatives have been used in synthetic methods for preparing structures containing fused heterocycles, which are important in medicinal chemistry for drug design .
Mechanism of Action
Target of Action
The primary target of this compound is the USP28 protein . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound interacts with its target, USP28, by binding to it . This binding is reversible and directly affects the protein levels of USP28 . The inhibition of USP28 leads to changes in the cell cycle and epithelial-mesenchymal transition (EMT) progression in certain cancer cell lines .
Biochemical Pathways
The compound’s action on USP28 affects the biochemical pathways related to cell cycle progression and EMT . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .
Pharmacokinetics
The compound’s interaction with usp28 suggests that it is able to penetrate cell membranes and reach its intracellular target
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, alteration of the cell cycle at the S phase, and inhibition of EMT progression in certain cancer cell lines . This suggests potential antiproliferative activities against these cancer cells .
Future Directions
properties
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c1-11(12-6-4-3-5-7-12)20-17(25)13-8-24(9-13)16-14-15(18-10-19-16)23(2)22-21-14/h3-7,10-11,13H,8-9H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAOPZVMAREBSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC4=C3N=NN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(1-phenylethyl)azetidine-3-carboxamide |
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